Heplisav-B consists of recombinant hepatitis B surface antigen (HBsAg) combined with the CpG 1018 adjuvant. This combination is intended to boost the immune response by activating Toll-like receptor 9, which plays a crucial role in innate immunity. The vaccine was approved by the U.S. Food and Drug Administration in November 2017 after demonstrating superior efficacy in clinical trials compared to existing hepatitis B vaccines .
The synthesis of Heplisav-B involves several critical steps:
Heplisav-B's molecular structure consists primarily of:
The molecular weight of HBsAg varies but typically falls within the range of 24-30 kilodaltons depending on its glycosylation state . The structure allows for effective binding to Toll-like receptors on dendritic cells, promoting an enhanced adaptive immune response.
The primary chemical reactions involved in Heplisav-B pertain to:
These reactions are crucial for generating a robust immune response that provides long-term protection against hepatitis B infection .
Heplisav-B operates through a multi-faceted mechanism:
This mechanism results in a higher seroprotection rate compared to traditional vaccines, especially in populations less responsive to vaccination .
Heplisav-B exhibits several important physical and chemical properties:
Heplisav-B serves several important applications in public health:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2